molecular formula C13H10N2O3 B11713690 2-Nitro-6-[(phenylimino)methyl]phenol CAS No. 15677-17-5

2-Nitro-6-[(phenylimino)methyl]phenol

Cat. No.: B11713690
CAS No.: 15677-17-5
M. Wt: 242.23 g/mol
InChI Key: INLFWHLZZKENEJ-UHFFFAOYSA-N
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Description

2-Nitro-6-[(phenylimino)methyl]phenol is an organic compound with the molecular formula C13H9N3O5 It is known for its unique structure, which includes a nitro group and an imine group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-[(phenylimino)methyl]phenol typically involves the condensation of 2-nitrobenzaldehyde with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-6-[(phenylimino)methyl]phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-amino-6-[(phenylimino)methyl]phenol.

    Substitution: Formation of halogenated or nitrated derivatives of the phenol ring.

Scientific Research Applications

2-Nitro-6-[(phenylimino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-6-[(phenylimino)methyl]phenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-6-[(phenylimino)methyl]phenol is unique due to the specific positioning of the nitro and imine groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

15677-17-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-nitro-6-(phenyliminomethyl)phenol

InChI

InChI=1S/C13H10N2O3/c16-13-10(5-4-8-12(13)15(17)18)9-14-11-6-2-1-3-7-11/h1-9,16H

InChI Key

INLFWHLZZKENEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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